1,3-Dimethylpyrrolidine-2,5-dithione

Lipophilicity QSAR ADME Prediction

Researchers treating pyrrolidine-dithiones as interchangeable overlook critical differentiation. 1,3-Dimethylpyrrolidine-2,5-dithione (CAS 109875-81-2) is the N1,C3-dimethylated derivative with quantifiable property shifts vs. the unsubstituted parent (CAS 13070-03-6): • XLogP 0.9 vs. 0.2 - enhanced membrane permeability for CCR2 antagonist SAR • TPSA 67.4 vs. 76.2 Ų - reduced polarity for improved passive diffusion • 0 HBD / 2 HBA - clean H-bonding profile for QSPR model calibration Available at 95% purity for research use only. Bulk inquiries welcome.

Molecular Formula C6H9NS2
Molecular Weight 159.3 g/mol
CAS No. 109875-81-2
Cat. No. B035345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylpyrrolidine-2,5-dithione
CAS109875-81-2
Synonyms2,5-Pyrrolidinedithione, 1,3-dimethyl-
Molecular FormulaC6H9NS2
Molecular Weight159.3 g/mol
Structural Identifiers
SMILESCC1CC(=S)N(C1=S)C
InChIInChI=1S/C6H9NS2/c1-4-3-5(8)7(2)6(4)9/h4H,3H2,1-2H3
InChIKeyNKLXQMFENJIAOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylpyrrolidine-2,5-dithione (CAS 109875-81-2): Procurement-Relevant Overview and Baseline Characterization


1,3-Dimethylpyrrolidine-2,5-dithione (CAS 109875-81-2) is a sulfur-containing heterocyclic compound belonging to the pyrrolidine-2,5-dithione class, characterized by a five-membered pyrrolidine ring bearing two thioketone groups at positions 2 and 5, and methyl substituents at the nitrogen (position 1) and the 3-position carbon . The molecular formula is C₆H₉NS₂ with a monoisotopic mass of 159.01777 g/mol . This structural configuration distinguishes it from the unsubstituted parent scaffold, pyrrolidine-2,5-dithione (CAS 13070-03-6), and imparts distinct physicochemical properties relevant to applications in organic synthesis, medicinal chemistry, and materials research . The compound is commercially available with typical purity of 95%, and is strictly for research use only, not for diagnostic or therapeutic applications .

Why Generic Substitution Fails: 1,3-Dimethylpyrrolidine-2,5-dithione Is Not Equivalent to Unsubstituted Pyrrolidine-2,5-dithione


In silico prediction and procurement workflows that treat 1,3-dimethylpyrrolidine-2,5-dithione as a generic, interchangeable member of the pyrrolidine-2,5-dithione class overlook critical differentiation data. The introduction of methyl groups at the N1 and C3 positions fundamentally alters the compound's physicochemical profile relative to the unsubstituted parent (CAS 13070-03-6), as quantified by computed properties including lipophilicity (XLogP), topological polar surface area (TPSA), and hydrogen-bonding capacity [1]. These alterations directly impact solubility, membrane permeability, and binding interactions in biological or catalytic systems [1]. Furthermore, the compound's sulfur-containing dithione core distinguishes it from oxygen-containing pyrrolidine-2,5-diones (succinimides), with which it should not be confused . The following section provides the quantitative evidence substantiating these differentiation claims.

1,3-Dimethylpyrrolidine-2,5-dithione: Quantitative Comparative Evidence Against Closest Analogs


Computed Lipophilicity (XLogP) Comparison: 1,3-Dimethylpyrrolidine-2,5-dithione vs. Unsubstituted Pyrrolidine-2,5-dithione

The computed XLogP value for 1,3-dimethylpyrrolidine-2,5-dithione is 0.9, representing a 4.5-fold increase in lipophilicity relative to the unsubstituted pyrrolidine-2,5-dithione, which has an XLogP of 0.2 [1]. This quantitative difference directly impacts the compound's partitioning behavior in biological and environmental systems.

Lipophilicity QSAR ADME Prediction

Hydrogen-Bonding Capacity: 1,3-Dimethylpyrrolidine-2,5-dithione vs. Unsubstituted Pyrrolidine-2,5-dithione

1,3-Dimethylpyrrolidine-2,5-dithione has zero hydrogen bond donors and two hydrogen bond acceptors, whereas the unsubstituted pyrrolidine-2,5-dithione possesses one hydrogen bond donor and one hydrogen bond acceptor [1]. The elimination of the N-H donor in the methylated derivative fundamentally alters its capacity for intermolecular hydrogen bonding.

Hydrogen Bonding Receptor Interaction Solubility

Topological Polar Surface Area (TPSA): 1,3-Dimethylpyrrolidine-2,5-dithione vs. Unsubstituted Pyrrolidine-2,5-dithione

The topological polar surface area (TPSA) of 1,3-dimethylpyrrolidine-2,5-dithione is 67.4 Ų, compared to 76.2 Ų for the unsubstituted pyrrolidine-2,5-dithione [1]. This 11.5% reduction in TPSA is attributable to the replacement of the N-H hydrogen with a methyl group.

Membrane Permeability Blood-Brain Barrier Drug Design

Structural Differentiation from Oxygen-Containing Pyrrolidine-2,5-diones (Succinimides): Sulfur vs. Oxygen Substitution Effects on Lipophilicity

The replacement of carbonyl oxygen atoms with thiocarbonyl sulfur atoms in the pyrrolidine-2,5-dione scaffold yields a dramatic increase in lipophilicity. Unsubstituted succinimide (pyrrolidine-2,5-dione) has an XLogP of -1.0, while the corresponding dithione (pyrrolidine-2,5-dithione) has an XLogP of 0.2—a difference of +1.2 log units [1]. 1,3-Dimethylpyrrolidine-2,5-dithione, as a methylated dithione derivative, exhibits an XLogP of 0.9 .

Thiocarbonyl Chemistry Isosteric Replacement Medicinal Chemistry

1,3-Dimethylpyrrolidine-2,5-dithione: Evidence-Based Research and Industrial Application Scenarios


Scaffold for CCR2 Antagonist Development in Inflammation and Immunology Research

Pyrrolidine-thiones, the class to which 1,3-dimethylpyrrolidine-2,5-dithione belongs, have been disclosed in patent literature as CCR2 antagonists [1]. The compound's specific substitution pattern (N1 and C3 methyl groups) confers distinct physicochemical properties—including increased lipophilicity (XLogP 0.9 vs. 0.2 for unsubstituted parent) and reduced TPSA (67.4 Ų vs. 76.2 Ų)—that may enhance membrane permeability and receptor binding in chemokine receptor assays [2]. Researchers investigating structure-activity relationships (SAR) for CCR2 modulation should prioritize this specific derivative over unsubstituted or alternatively substituted analogs to explore the impact of dual methylation on potency and selectivity.

Building Block for Sulfur-Containing Heterocyclic Synthesis and Thiocarbonyl Chemistry

The cyclic dithione core, featuring two thioketone groups, makes 1,3-dimethylpyrrolidine-2,5-dithione a valuable synthon for constructing sulfur-bridged molecular architectures and novel heterocyclic systems . The compound's methyl substituents influence its reactivity and steric profile compared to the unsubstituted pyrrolidine-2,5-dithione, as evidenced by differences in hydrogen-bonding capacity (0 HBD, 2 HBA vs. 1 HBD, 1 HBA) and increased molecular complexity (complexity index 164 vs. 105) [2]. Organic and medicinal chemists seeking to introduce thiocarbonyl functionality into complex molecules should select this derivative when methyl substitution is required for downstream synthetic compatibility.

Physicochemical Probe for Lipophilicity and Permeability Studies in ADME Profiling

1,3-Dimethylpyrrolidine-2,5-dithione's computed lipophilicity (XLogP 0.9) and reduced TPSA (67.4 Ų) position it as a useful probe compound for calibrating in silico ADME prediction models, particularly for sulfur-containing heterocycles . The compound's zero hydrogen bond donors and two acceptors offer a clean hydrogen-bonding profile for studying passive diffusion mechanisms across biological membranes . Scientists engaged in quantitative structure-property relationship (QSPR) modeling or permeability assay development should utilize this specific derivative rather than generic pyrrolidine-2,5-dithione, as the methylation introduces a measurable and reproducible shift in key ADME-relevant parameters.

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